molecular formula C13H14N2O2 B8614580 1-Cyanomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-Cyanomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8614580
M. Wt: 230.26 g/mol
InChI Key: KHZAKBHKVKPSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04163786

Procedure details

57.5 g. (0.25 moles) of 1-cyanomethylene-1,2,3,4-tetrahydro-6,7-dimethoxy-isoquinoline, 21.5 g. (0.255 moles) of sodium hydrocarbonate and 375 ml. of methanol are introduced into a 2 l. flask equipped with a stirrer, reflux condenser, thermometer and addition funnel. The mixture is heated to boiling with stirring, thereafter it is cooled to 60° C., and 40 g. (0.25 moles) of bromine are added dropwise to the solution within 20 minutes. During the addition carbon dioxide evolves and leaves the system. Thereafter the solution is boiled, and a solution of 40 g. (about 0.4 moles) of potassium rhodanide in 300 ml. of methanol is added. The separated precipitate temporarily dissolves, thereafter a loose, voluminous precipitate separates. The mixture is boiled for 1.5 hours, thereafter left to stand in a refrigerator overnight. The precipitate is filtered off, suspended in 500 ml. of water, and 20 ml. of 1 N sodium hydroxide solution are added to the suspension. The precipitate is filtered again, and washed with 3×100 ml. of water. 62.3 g. (86.8%) of 1-cyano-3-imino-3,4,5,6-tetrahydro-8,9-dimethoxy-1,3-thiazolo[4,3-a]isoquinoline are obtained; m.p.: 229°-230° C. (decomposition).
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.255 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.4 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:16][CH3:17])=[C:11]([O:14][CH3:15])[CH:12]=2)[CH2:7][CH2:6][NH:5]1)#[N:2].C([O-])(O)=O.[Na+].BrBr.C(=O)=O.[C:28]([S-:30])#[N:29].[K+]>CO>[C:1]([C:3]1[S:30][C:28](=[NH:29])[N:5]2[CH2:6][CH2:7][C:8]3[C:13](=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=3)[C:4]=12)#[N:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(#N)C=C1NCCC2=CC(=C(C=C12)OC)OC
Step Two
Name
Quantity
0.255 mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(#N)[S-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CUSTOM
Type
CUSTOM
Details
leaves the system
DISSOLUTION
Type
DISSOLUTION
Details
The separated precipitate temporarily dissolves
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to stand in a refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
ADDITION
Type
ADDITION
Details
of 1 N sodium hydroxide solution are added to the suspension
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered again
WASH
Type
WASH
Details
washed with 3×100 ml

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)C=1SC(N2C1C1=CC(=C(C=C1CC2)OC)OC)=N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.